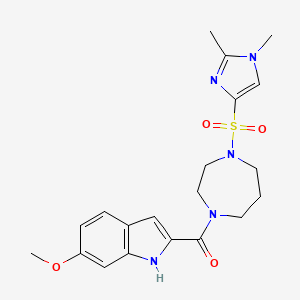

(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(6-methoxy-1H-indol-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a useful research compound. Its molecular formula is C20H25N5O4S and its molecular weight is 431.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

One of the significant applications of the compound is in chemical reactions and synthesis processes. For instance, Benati et al. (1999) explored the reactions of benzocyclic β-keto esters with various sulfonyl azides, providing insights into how the electronic features of sulfonyl azides and solvent polarity affect azidation and Favorskii-type ring contraction. This research highlights the intricate interplay between reagents and conditions in complex chemical synthesis (Benati, Nanni, & Spagnolo, 1999).

Radiochemical Synthesis

In the field of radiochemistry, Woo and Lee (1990) demonstrated the synthesis of [5-14C]pentostatin, highlighting the role of specific compounds in the preparation of radioactively labeled molecules. Their methodology involves several stages, including persilylation and glycosylation, reflecting the compound's utility in complex synthetic pathways (Woo & Lee, 1990).

Development of Novel Chemical Structures

Research by Ren et al. (2017) introduced a method for preparing 4-diazoisochroman-3-imines, showcasing the potential of the compound in developing novel chemical structures. This work emphasizes the compound's versatility in organic chemistry, particularly in creating cyclic α-diazo imidates and triazoles (Ren, Lu, & Wang, 2017).

Reagent Synthesis and Stability

Potter et al. (2016) focused on synthesizing a stable and safe diazo-transfer reagent, which is crucial in primary amines to azides conversion. Their work underscores the importance of the compound in creating reagents that are more stable and less hazardous, enhancing safety in chemical laboratories (Potter, Jayson, Miller, & Gardiner, 2016).

Wirkmechanismus

Target of action

Imidazole and indole derivatives are known to have a broad range of biological activities . They are key components of functional molecules used in a variety of applications . The specific targets of “(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(6-methoxy-1H-indol-2-yl)methanone” would depend on its specific structure and functional groups.

Mode of action

The mode of action of this compound would depend on its specific targets. Generally, imidazole and indole derivatives interact with their targets through various types of chemical bonds .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. Imidazole and indole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The ADME properties of this compound would depend on its specific structure and functional groups. Generally, imidazole and indole derivatives have good solubility in water and other polar solvents, which could impact their bioavailability .

Result of action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Generally, imidazole and indole derivatives can have a variety of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Eigenschaften

IUPAC Name |

[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(6-methoxy-1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O4S/c1-14-21-19(13-23(14)2)30(27,28)25-8-4-7-24(9-10-25)20(26)18-11-15-5-6-16(29-3)12-17(15)22-18/h5-6,11-13,22H,4,7-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYYZKUOUUGTSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-3-[2-oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2706091.png)

![N-[2-(2-Cyclopentylsulfanylpyrimidin-5-yl)ethyl]prop-2-enamide](/img/structure/B2706093.png)

![5-chloro-2-methylsulfanyl-N-[3-(pyridin-3-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyrimidine-4-carboxamide](/img/structure/B2706095.png)

![N-(2,5-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2706097.png)

![4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2706098.png)

![7-chloro-4-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-8-methylquinoline-3-carboxamide](/img/structure/B2706101.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-methyloxalamide](/img/structure/B2706106.png)